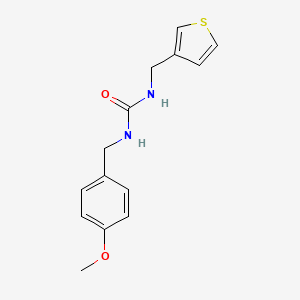![molecular formula C26H19Cl2N3OS2 B2640607 1-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone CAS No. 690960-67-9](/img/structure/B2640607.png)
1-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone is a useful research compound. Its molecular formula is C26H19Cl2N3OS2 and its molecular weight is 524.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Properties of Heterocyclic Chalcone Derivatives The compound is involved in the synthesis of novel heterocyclic chalcone derivatives containing a Thieno[2,3-d]pyrimidine-based chromophore. This research explored the cyclization of thioxopyrimidine derivatives, leading to the production of a variety of chalcone dyes. These dyes, characterized by different spectroscopic methods, were applied to polyester fibers, yielding hues from greenish-yellow to orange. The study focused on the spectral characteristics, substituent effects in solutions, fastness properties, and colorimetric assessment of these dyes (Ho & Yao, 2013).
Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide This research highlighted the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide in specific mediums, resulting in the formation of various thiophene and pyrrole derivatives. The study provides insight into the tentative mechanisms for the formation of these heterocyclic products and introduces expedient approaches to form various thiophene and pyrrole compounds, which are generally difficult to access from starting reagents like 2,3-dichloropropene and elemental sulfur (Rozentsveig et al., 2022).
Novel Thieno-Fused Bicyclic Compounds Synthesis The study focused on synthesizing new substituted thieno-fused bicyclic compounds. Various derivatives were synthesized, and their chemical structures were determined through different spectroscopic methods. The molecular structure of one of the derivatives was solved by X-ray single crystal, indicating the potential of these molecules for further pharmacological activity investigations (Mabkhot et al., 2015).
Synthesis and Biological Activity of Heteroatomic Compounds This article discussed the synthesis of new sulfur- and nitrogen-containing derivatives based on phenylthiourea and acetophenone. The synthesized compounds were characterized and evaluated for their biological activity. The compound 1-(6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone exhibited significant biological activities, including antioxidant effects, an impact on biological membranes' functioning, and an increase in the membrane potential of mitochondria. The findings suggested potential applications in drug development (Farzaliyev et al., 2020).
Mecanismo De Acción
Target of Action
The compound “1-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone” is a complex organic molecule that contains several functional groups and rings that are common in pharmaceutical compounds. These include a pyrrole ring, a thieno[2,3-d]pyrimidine ring, and a phenyl ring. Compounds containing these structures often interact with various proteins and enzymes in the body, which could be potential targets of this compound .
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Generally, compounds with these structures can bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the targets of “this compound”, it’s difficult to determine the exact biochemical pathways it affects. Given the structural features of the compound, it could potentially interact with pathways involving the proteins or enzymes it targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors such as its chemical structure, solubility, stability, and the presence of functional groups that can be metabolized by the body. These factors would influence how the compound is absorbed, distributed, metabolized, and excreted, and thus its bioavailability .
Result of Action
The molecular and cellular effects of “this compound” would be determined by its mode of action and the biochemical pathways it affects. These could range from changes in enzyme activity and signal transduction to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For example, the compound’s stability could be affected by pH and temperature, while its efficacy could be influenced by interactions with other molecules .
Análisis Bioquímico
Biochemical Properties
1-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects.
Cellular Effects
The compound this compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . This oxidative stress can lead to apoptosis or programmed cell death, affecting cell viability and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine and leading to increased neurotransmitter levels . Additionally, it can modulate the activity of other enzymes involved in metabolic pathways, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to cumulative oxidative damage, affecting cell viability and function . Additionally, its stability in various experimental conditions can influence the reproducibility and reliability of experimental results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory properties. At high doses, it can induce toxic effects, including neurotoxicity, hepatotoxicity, and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds and leading to potential drug-drug interactions . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. It can interact with transporters and binding proteins that facilitate its uptake and distribution. Additionally, its lipophilic nature allows it to accumulate in lipid-rich tissues, potentially leading to localized effects . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its accumulation in the mitochondria can lead to mitochondrial dysfunction and oxidative stress . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
1-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2N3OS2/c1-15-10-19(16(2)31(15)22-11-18(27)8-9-21(22)28)23(32)13-34-26-24-20(17-6-4-3-5-7-17)12-33-25(24)29-14-30-26/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJOPPSUUOKSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2640526.png)
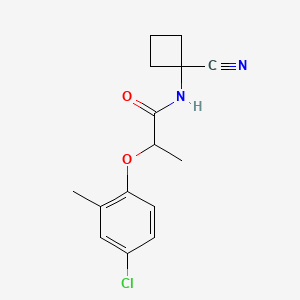
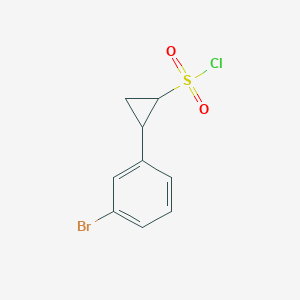
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640531.png)
![N-(4,4-difluorocyclohexyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2640532.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2640533.png)
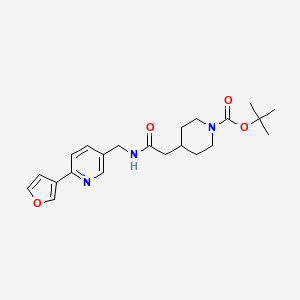
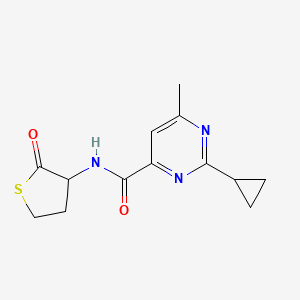
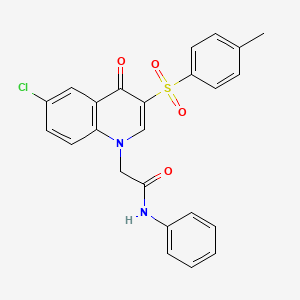
![4-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2640541.png)
![1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2640542.png)


